2-Bromopyridine-3-carbonyl chloride
Overview
Description
2-Bromopyridine-3-carbonyl chloride is an organic compound that belongs to the class of halopyridines. It is characterized by the presence of a bromine atom at the second position and a carbonyl chloride group at the third position of the pyridine ring. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-pyridinecarboxylic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride .
Industrial Production Methods
In industrial settings, the production of 2-Bromopyridine-3-carbonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Carbonylation: The carbonyl chloride group can react with nucleophiles to form amides, esters, or other carbonyl-containing compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Carbonylation: Reagents such as alcohols, amines, or water can be used in the presence of a base or catalyst to facilitate the reaction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-Bromopyridine-3-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the development of potential drug candidates due to its ability to form bioactive heterocycles.
Material Science: Employed in the synthesis of functional materials, such as ligands for catalysis and components in electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromopyridine-3-carbonyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl chloride group are both electrophilic centers, making the compound highly reactive. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the carbonyl chloride group, making it less reactive in certain nucleophilic substitution reactions.
3-Bromopyridine-2-carbonyl chloride: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Chloropyridine-3-carbonyl chloride: Chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
2-Bromopyridine-3-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the pyridine ring. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromopyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROXVDSDSXWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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